Cas no 64657-11-0 ( )

  structure
  structure
Product Name: 
CAS-nummer:64657-11-0
MF:C22H34O7
MW:410.5011677742
CID:961353
PubChem ID:47936
Update Time:2025-04-19

  Chemische en fysische eigenschappen

Naam en identificatie

    • (3R,6aα)-5α-Acetoxydodecahydro-6β,10α,10bα-trihydroxy-3,4aβ,7,7,10aβ-pentamethyl-3α-vinyl-1H-naphtho[2,1-b]pyran-1-one
    • Coleonol
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
    • HMS3412G19
    • Ocufors
    • Forskolin - 20%
    • MFCD00082317
    • (-)-Forskolin
    • L-75-1362B
    • Boforsin
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho[2,1-b]pyran-1-one 5-acetate
    • ForsLean
    • AKOS024456384
    • Q-200888
    • Colforsin
    • NSC375489
    • Bio1_000932
    • Colforsina [Spanish]
    • F0855
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • SR-01000597378
    • Coleonol;Colforsin
    • EX-A5963
    • SMP1_000128
    • Coleonol , Colforsin
    • NCGC00024996-10
    • Coleonol;7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • HB1348
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
    • FORSKOLIN (CONSTITUENT OF FORSKOHLII) [DSC]
    • CS-1454
    • COLFORSIN [MART.]
    • OHCQJHSOBUTRHG-KGGHGJDLSA-
    • 7beta-Acetoxy-8,13-epoxy-1alpha,6beta,9alpha-trihydroxylabd-14-en-11-one
    • SR-01000597378-1
    • colforsinum
    • Z1395264745
    • L-751362B
    • 1F7A44V6OU
    • Colforsinum [Latin]
    • NCGC00255526-01
    • MLS002172462
    • 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R-(3alpha,4abeta,5beta,6beta,6aalpha,10alpha,10abeta,10balpha))-
    • Colforsin (USAN/INN)
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-dodecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • Forskolin, For use in molecular biology applications
    • Bio1_001421
    • BCBcMAP01_000132
    • C22H34O7
    • Q412747
    • BF164487
    • cid_47936
    • HMS3267I16
    • Timsaponin-C
    • NCGC00024996-06
    • Forskolin - 40%
    • Forskolin - 10%
    • D03584
    • MLS-0318096.0001
    • AS-17443
    • HY-15371G
    • Forskolin, from Coleus forskohlii, >=98% (HPLC), powder
    • [3R-(3a,4ab,5b,6b,6aa,10a,10ab,10ba)]-5-(Acetyloxy)-3-e thenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one
    • DTXCID6020484
    • NSC 375489
    • COLFORSIN [USAN]
    • NCGC00024996-05
    • C09076
    • XF165210
    • A850885
    • NSC-357088
    • NCGC00024996-03
    • COLFORSIN [WHO-DD]
    • 1H-Naphtho(2,1-b)pyran-1-one, dodecahydro-5-(acetyloxy)-3-ethenyl-3,4a,7,7,10a-pentamethyl-6,10,10b-trihydroxy-, (3R-(3-alpha,4a-beta,5-beta,6-beta,6a-alpha,10-alpha,10a-beta,10b-alpha))-
    • Forskolin, analytical standard
    • M-410
    • NCGC00024996-02
    • 64657-11-0
    • FORSKOLIN [VANDF]
    • [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]acetate
    • CAS-66575-29-9
    • Coleonolk
    • MolMap_000021
    • HL 362
    • EINECS 266-410-9
    • NSC 357088
    • MLS002695942
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-Dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-3-vinyl-1H-naphtho(2,1-b)pyran-1-one 5-acetate
    • 7-beta-Acetoxy-8,13-epoxy-1-alpha,6-beta,9-alpha-trihydroxylabd-14-en-11-one
    • HY-15371
    • AM81249
    • DTXSID8040484
    • colforsina
    • L 75 1362B
    • Tox21_110940
    • Forskolin- Bio-X
    • Forskolin (GMP)
    • UNII-1F7A44V6OU
    • FOK
    • MLS001066384
    • FORSKOLIN [USP-RS]
    • SCHEMBL4928
    • MLS001333255
    • 66575-29-9
    • GTPL5190
    • HL-362
    • s2449
    • HMS2235C17
    • Bio1_000443
    • REGID_for_CID_47936
    • SMR000471881
    • AC-33150
    • (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate
    • BDBM50010261
    • XF165211
    • Tox21_302399
    • Colforsine [French]
    • CCG-268774
    • CHEMBL52606
    • NCGC00024996-34
    • COLFORSIN [INN]
    • NCGC00024996-07
    • Colforsin [USAN:INN]
    • forskolin
    • HMS3676G19
    • NCGC00024996-04
    • CS-0622781
    • NS00020690
    • XF165212
    • COLFORSIN [MI]
    • MLS001333256
    • BRD-K09602097-001-04-5
    • NCGC00177971-03
    • InChI=1/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • Forskolin, United States Pharmacopeia (USP) Reference Standard
    • Tox21_110940_1
    • [3R-(3H-naphtho[2,1-b]pyran-1-one
    • colforsine
    • 1H-Naphtho[2,1-b]pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-
    • CHEBI:42471
    • NSC-375489
    • LMPR0104030004
    • Forskolin?
    • 5-(Acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho(2,1-b)pyran-1-one
    • DB02587
    •  
    • Inchi: 1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
    • InChI-sleutel: OHCQJHSOBUTRHG-KGGHGJDLSA-N
    • LACHT: O1[C@](C=C)(C)CC([C@]2([C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CC[C@@H]([C@@]12C)O)O)OC(C)=O)O)=O

Berekende eigenschappen

  • Exacte massa: 410.23052
  • Monoisotopische massa: 410.230453
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 747
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 113
  • XLogP3: 1

Experimentele eigenschappen

  • Dichtheid: 1.23
  • Kookpunt: 519.9°C at 760 mmHg
  • Vlampunt: 171.8°C
  • Brekindex: 1.551
  • PSA: 113.29
  • LogboekP: 1.51990
Aanbevolen leveranciers
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd